

Application Notes and Protocols for DM21 in Main Group Thermochemistry

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Compound of Interest

Compound Name: DM21

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These application notes provide a comprehensive guide to setting up and utilizing the **DM21** density functional for main group thermochemistry studies. The notes include an overview of the functional, performance benchmarks, detailed computational protocols, and a visual workflow to ensure successful implementation in your research.

Introduction to DM21

The DeepMind 21 (**DM21**) is a state-of-the-art machine-learned density functional approximation (DFA) that has demonstrated high accuracy for main group thermochemistry.^[1] Developed through deep learning, **DM21** was trained on fractional charge and fractional spin systems to overcome some of the inherent limitations of traditional DFAs.^[2] This has resulted in a functional that shows performance comparable or even superior to established methods like B3LYP for a range of main group chemical systems. However, users should be aware that self-consistent field (SCF) convergence can be a challenge with **DM21**, often requiring specific computational strategies to overcome.

Data Presentation: Performance Benchmarks

DM21 has been rigorously tested on various benchmark datasets for main group thermochemistry. A key benchmark is the General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55) database. The performance of **DM21** in comparison to other well-established functionals is summarized below.

Functional	Benchmark	Mean Absolute Error (MAE) (kcal/mol)
DM21	GMTKN55	1.5[1]
SCAN	GMTKN55	3.6[1]
B3LYP	-	Comparable or lower accuracy than DM21 for main group thermochemistry.

Note: The lower MAE for **DM21** on the comprehensive GMTKN55 benchmark indicates its high potential for accurate thermochemical predictions in main group chemistry.

Experimental Protocols: Computational Thermochemistry with DM21

This section outlines the detailed protocols for performing thermochemical studies on main group molecules using the **DM21** functional within the PySCF quantum chemistry software package.[3]

Protocol 1: Geometry Optimization

A crucial first step in any thermochemistry study is to obtain the optimized equilibrium geometry of the molecule.

Objective: To find the minimum energy structure of the molecule of interest using the **DM21** functional.

Software: PySCF

Procedure:

- **Molecule Definition:** Define the molecular geometry in PySCF using standard methods (e.g., by providing Cartesian coordinates).
- **SCF Calculation Setup:**

- Specify the use of the **DM21** functional. This is typically done by interfacing with the `density_functional_approximation_dm21` library.
- Define the basis set (e.g., 'cc-pVTZ').
- Set up the SCF calculation object.
- Addressing SCF Convergence:
 - Due to the nature of the machine-learned functional, SCF convergence can be challenging. It is highly recommended to implement the following strategies from the outset:
 - Level Shifting: Apply a level shift to the virtual orbitals to aid convergence. A starting value of 0.5 Hartrees is recommended.
 - Damping: Introduce damping to the SCF iterations to prevent large oscillations. A damping factor of 0.5 is a good starting point.
 - It is also beneficial to start the DIIS (Direct Inversion in the Iterative Subspace) procedure after a few initial cycles (e.g., start DIIS at cycle 2).
- Geometry Optimization:
 - Use the SCF object with the specified convergence parameters to perform the geometry optimization.
 - The optimization will iteratively update the nuclear coordinates until a stationary point on the potential energy surface is found.
- Verification:
 - After the optimization, verify that the calculation has converged to a true minimum by performing a frequency calculation (see Protocol 2). The absence of imaginary frequencies confirms a minimum energy structure.

Protocol 2: Thermochemical Property Calculation

Once the geometry is optimized, a frequency calculation is performed to obtain key thermochemical data.

Objective: To calculate the vibrational frequencies and derive thermochemical properties such as enthalpy and Gibbs free energy.

Software: PySCF

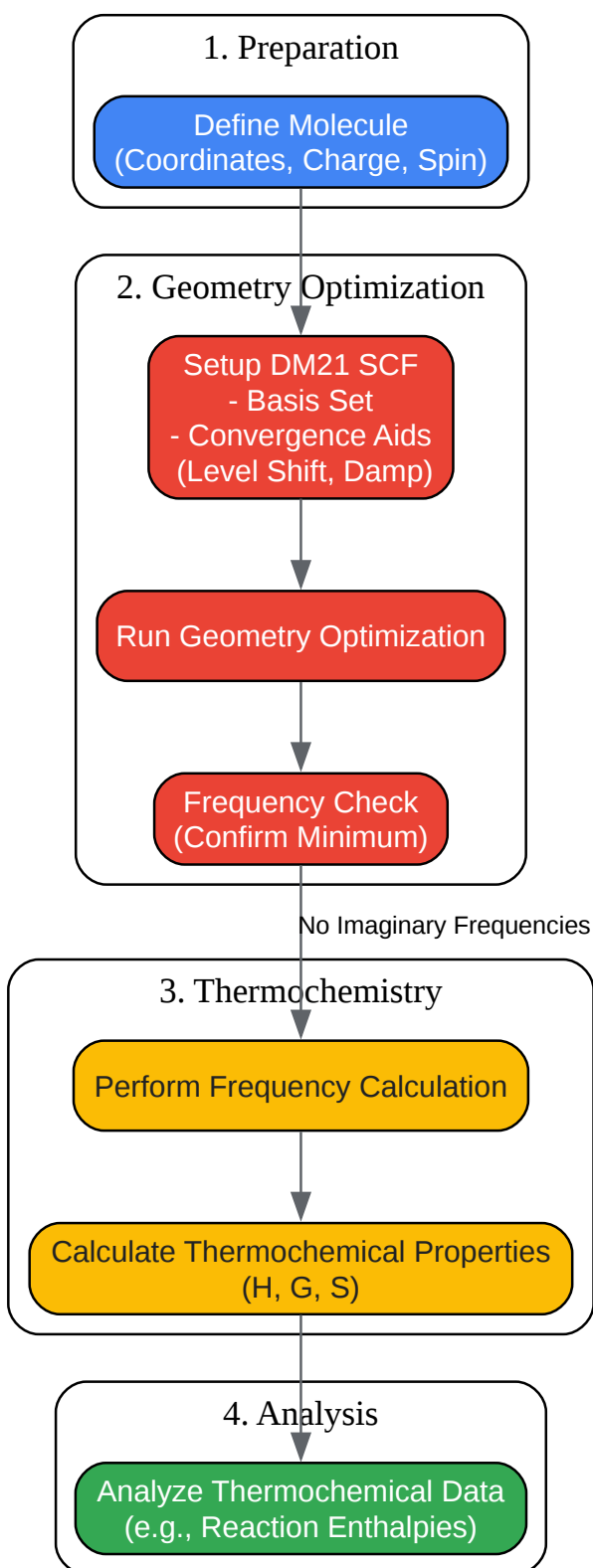
Procedure:

- Optimized Geometry: Use the optimized molecular geometry obtained from Protocol 1.
- Frequency Calculation:
 - Set up a frequency analysis calculation using the **DM21** functional and the same basis set as in the geometry optimization.
 - This calculation will compute the second derivatives of the energy with respect to the nuclear coordinates.
- Thermochemical Analysis:
 - The output of the frequency calculation will provide the vibrational frequencies.
 - Use these frequencies to compute the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy.
 - The total enthalpy (H) and Gibbs free energy (G) can then be calculated by adding these thermal corrections to the electronic energy obtained from the optimized geometry.
- Data Extraction:
 - Extract the calculated thermochemical properties for further analysis, such as determining reaction enthalpies and free energies.

Mandatory Visualization

Computational Workflow for Main Group Thermochemistry Studies using **DM21**

The following diagram illustrates the logical workflow for conducting a thermochemical study with the **DM21** functional.



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Caption: Workflow for **DM21** thermochemistry calculations.

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